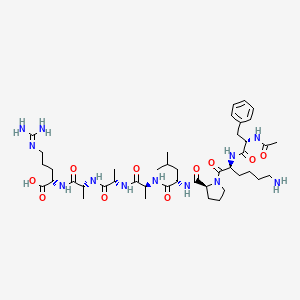

Ac-Phe-Lys-Pro-Leu-Ala-Ala-D-Ala-Arg-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BM213 est un agoniste puissant et sélectif du récepteur 1 du complément C5a (C5aR1). Il a montré une activité antitumorale significative dans un modèle murin de carcinome mammaire . Le composé est connu pour sa haute sélectivité et son efficacité dans l'activation de C5aR1 sans affecter d'autres récepteurs comme le récepteur 2 du C5a (C5aR2) et le récepteur du C3a (C3aR) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : BM213 est synthétisé par une série de réactions de couplage peptidique. La séquence de BM213 est Ac-Phe-Lys-Pro-Leu-Ala-Ala-Ala-Arg . La synthèse implique l'addition étape par étape d'acides aminés à une chaîne peptidique croissante, généralement en utilisant la synthèse peptidique en phase solide (SPPS). Les conditions de réaction comprennent l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) dans du diméthylformamide (DMF) anhydre. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Méthodes de production industrielle : La production industrielle de BM213 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés pour une synthèse efficace et à haut débit. Les étapes de purification et de caractérisation sont mises à l'échelle en conséquence pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : BM213 subit principalement des réactions de formation de liaison peptidique et d'hydrolyse. Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution en raison de sa nature peptidique .

Réactifs et conditions courants :

Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Solvants : Diméthylformamide anhydre (DMF)

Purification : Chromatographie liquide haute performance (HPLC)

Caractérisation : Spectrométrie de masse, spectroscopie de résonance magnétique nucléaire (RMN)

Principaux produits : Le principal produit formé par la synthèse de BM213 est le peptide lui-même, avec la séquence Ac-Phe-Lys-Pro-Leu-Ala-Ala-Ala-Arg .

4. Applications de la recherche scientifique

BM213 a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant C5aR1 pour diverses indications thérapeutiques.

5. Mécanisme d'action

BM213 exerce ses effets en se liant sélectivement au récepteur 1 du complément C5a (C5aR1) et en l'activant. Cette activation conduit à la mobilisation des ions calcium et à l'activation de la voie de signalisation pERK1/2 . Le composé n'induit pas le recrutement de la β-arrestine, qui est une voie courante pour de nombreux récepteurs couplés aux protéines G (RCPG) . L'activation de C5aR1 par BM213 entraîne la suppression de la libération d'interleukine-6 (IL-6) et de facteur de nécrose tumorale alpha (TNFα) induite par le lipopolysaccharide (LPS) des macrophages humains .

Applications De Recherche Scientifique

BM213 has a wide range of scientific research applications, including but not limited to:

Mécanisme D'action

BM213 exerts its effects by selectively binding to and activating complement C5a receptor 1 (C5aR1). This activation leads to the mobilization of calcium ions and the activation of the pERK1/2 signaling pathway . The compound does not induce β-arrestin recruitment, which is a common pathway for many G-protein coupled receptors (GPCRs) . The activation of C5aR1 by BM213 results in the suppression of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα) release from human macrophages .

Comparaison Avec Des Composés Similaires

BM213 est unique par sa haute sélectivité pour C5aR1 par rapport à d'autres récepteurs comme le récepteur 2 du C5a (C5aR2) et le récepteur du C3a (C3aR) . Les composés similaires incluent :

C5a : Un ligand naturel de C5aR1, mais il manque de la sélectivité et de la stabilité de BM213.

Agonistes peptidiques du C5a : Ces composés peuvent activer C5aR1 mais manquent souvent de la sélectivité et de l'efficacité de BM213.

BM213 se distingue par sa haute sélectivité, sa stabilité dans le sérum et l'absence de cytotoxicité sur les cellules SHSY-5Y .

Propriétés

Formule moléculaire |

C43H70N12O10 |

|---|---|

Poids moléculaire |

915.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C43H70N12O10/c1-24(2)22-32(38(60)50-26(4)36(58)48-25(3)35(57)49-27(5)37(59)53-31(42(64)65)17-12-20-47-43(45)46)54-40(62)34-18-13-21-55(34)41(63)30(16-10-11-19-44)52-39(61)33(51-28(6)56)23-29-14-8-7-9-15-29/h7-9,14-15,24-27,30-34H,10-13,16-23,44H2,1-6H3,(H,48,58)(H,49,57)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,54,62)(H,64,65)(H4,45,46,47)/t25-,26-,27+,30-,31-,32-,33-,34-/m0/s1 |

Clé InChI |

QDSKFYCCEHFZAH-XVSJJFNZSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C |

SMILES canonique |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate](/img/structure/B10831162.png)

![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B10831167.png)

![trisodium;[(2R,4S,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10831197.png)

![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B10831214.png)